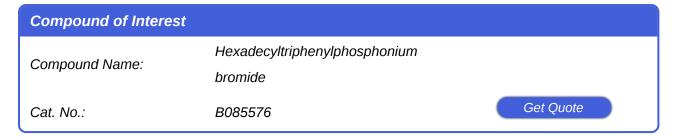


An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltriphenylphosphonium bromide (HTPB), also known as cetyltriphenylphosphonium bromide, is a quaternary phosphonium salt that has garnered significant interest in various scientific and industrial fields. Its unique amphipathic structure, comprising a lipophilic hexadecyl chain and a delocalized cationic triphenylphosphonium headgroup, imparts a range of useful properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of HTPB, with a particular focus on its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Properties

Hexadecyltriphenylphosphonium bromide is an organic salt with the chemical formula $C_{34}H_{48}BrP.[1]$ The structure consists of a central phosphorus atom bonded to three phenyl groups and one hexadecyl chain, with a bromide anion to balance the positive charge of the phosphonium cation.



Below is a two-dimensional representation of the chemical structure of **hexadecyltriphenylphosphonium bromide**:

Caption: 2D structure of **hexadecyltriphenylphosphonium bromide**.

Physicochemical Properties

A summary of the key physicochemical properties of **hexadecyltriphenylphosphonium bromide** is presented in the table below.

Property	Value	Reference
Chemical Formula	C34H48BrP	[1]
Molecular Weight	567.64 g/mol	[2]
Appearance	White to off-white powder or lumps	[2][3]
Melting Point	95.0-102.0 °C	[2][3]
Solubility	Soluble in ethanol, slightly soluble in water.	[4]
CAS Number	14866-43-4	[2][4]

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. While a complete set of experimentally-derived spectra for **hexadecyltriphenylphosphonium bromide** is not readily available in the public domain, typical spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the three phenyl groups, typically in the range of 7.5-8.0 ppm. The
aliphatic protons of the hexadecyl chain would appear as a series of multiplets in the upfield
region, with the terminal methyl group appearing as a triplet around 0.9 ppm. The methylene



group adjacent to the phosphorus atom would be deshielded and appear as a multiplet at a lower field compared to the other methylene groups.

- ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the phenyl rings, typically between 120 and 140 ppm. The carbons of the hexadecyl chain would resonate in the aliphatic region (10-40 ppm). The carbon atom directly bonded to the phosphorus would show a characteristic coupling (J-coupling) with the ³¹P nucleus.
- Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the cationic portion of the molecule, [C₃₄H₄₈P]⁺, at m/z 487.35. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the full mass spectrum of the salt would exhibit a characteristic isotopic pattern for bromine-containing fragments if any are formed.

Biological Activity and Potential Applications

Hexadecyltriphenylphosphonium bromide and related alkylphosphonium salts have demonstrated a range of biological activities, making them promising candidates for various therapeutic and industrial applications.

Antimicrobial Activity

Quaternary phosphonium compounds, including HTPB, are known to possess antimicrobial properties. Their cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death. While specific minimum inhibitory concentration (MIC) values for HTPB against a wide range of microorganisms are not extensively documented, related quaternary phosphonium salts have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study on various quaternary phosphonium compounds reported MICs in the range of 0.12–0.98 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Anticancer Activity and Mitochondrial Targeting

A particularly promising area of research for HTPB and other lipophilic TPP+ cations is in the field of oncology. Cancer cells typically exhibit a higher mitochondrial membrane potential



compared to normal cells. This electrochemical gradient drives the accumulation of these lipophilic cations within the mitochondria of cancer cells. This selective accumulation provides a mechanism for targeted drug delivery and cytotoxicity.

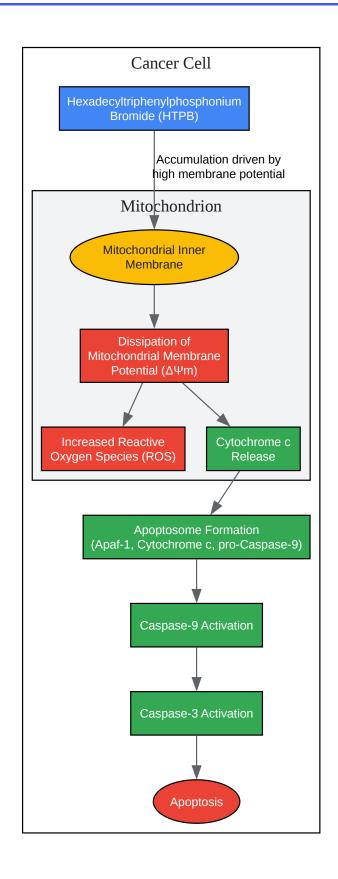
While specific IC $_{50}$ values for **hexadecyltriphenylphosphonium bromide** against various cancer cell lines are not readily available, a study on the closely related compound, tri-n-butyl-n-hexadecylphosphonium bromide, demonstrated significant and selective cytotoxicity. The IC $_{50}$ values for this compound are presented in the table below. It is important to note that these values are for a structural analog and should be considered as indicative of the potential activity of HTPB.

Cell Line	Compound	24h IC50 (μM)	48h IC50 (μM)	Reference
HeLa (Cervical Cancer)	Tri-n-butyl-n- hexadecylphosp honium bromide	<5	<5	[6][7][8]
K562 (Leukemia)	Tri-n-butyl-n- hexadecylphosp honium bromide	Inactive	Inactive	[6][8]
HeLa (Cervical Cancer)	Cisplatin (Reference Drug)	>50	>50	[6]

The high potency of the tri-n-butyl analog against HeLa cells, being over 12 times more potent than the clinically used drug cisplatin, highlights the potential of this class of compounds.[6] The lack of activity against K562 cells suggests a degree of selectivity that warrants further investigation.

The proposed mechanism of action for the anticancer activity of these compounds involves the disruption of mitochondrial function. The accumulation of these cations within the mitochondria can lead to the dissipation of the mitochondrial membrane potential, inhibition of the respiratory chain, and the induction of apoptosis (programmed cell death) through the mitochondrial pathway.





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Caption: Putative mitochondrial-mediated apoptosis pathway induced by HTPB.



Other Applications

Beyond its potential in medicine, **hexadecyltriphenylphosphonium bromide** is utilized in various industrial applications, including:

- Phase Transfer Catalyst: Its amphipathic nature allows it to facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates and improving yields in chemical syntheses.[4]
- Antistatic Agent: It can be used in the textile, fiber, and leather industries to prevent the buildup of static electricity.[4]
- Preservative and Flocculant: It has applications in water treatment and as a preservative in certain formulations.[4]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of alkyltriphenylphosphonium salts and the evaluation of their biological activities. These are intended as a guide and may require optimization for specific applications.

Synthesis of Alkyltriphenylphosphonium Bromides

General Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent (e.g., toluene, acetonitrile).
- Addition of Alkyl Bromide: To the stirred solution, add the corresponding 1-bromoalkane (e.g., 1-bromohexadecane for HTPB synthesis) (1.0-1.2 equivalents).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The
 product, being a salt, will often precipitate from the non-polar solvent. Collect the solid
 product by vacuum filtration.



- Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

- Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., HTPB) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
- Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to obtain a range of test concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
- Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.
- Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Determination of Cytotoxicity (IC50)

MTT Assay:



- Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11]

Measurement of Mitochondrial Membrane Potential

TPP+-Selective Electrode Method:

- Apparatus Setup: Use a thermostated reaction chamber equipped with a TPP+-selective electrode and a reference electrode.
- Calibration: Calibrate the TPP+ electrode by adding known amounts of a TPP+ standard solution to the respiration buffer in the chamber to establish a linear relationship between the electrode potential and the logarithm of the TPP+ concentration.

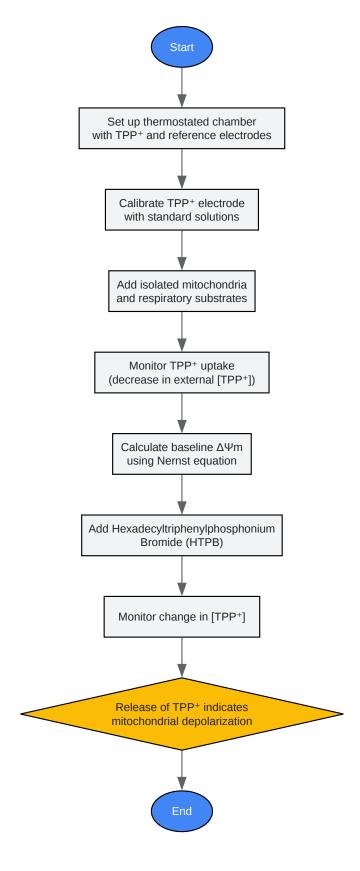
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- Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber containing the respiration buffer and respiratory substrates.
- Monitoring TPP+ Uptake: The uptake of the lipophilic TPP+ cation by the mitochondria, driven by the negative-inside mitochondrial membrane potential, will cause a decrease in the TPP+ concentration in the buffer, which is recorded by the electrode.
- Calculation of Membrane Potential: The mitochondrial membrane potential (ΔΨm) can be calculated from the extent of TPP⁺ accumulation using the Nernst equation, taking into account the mitochondrial volume.[12][13][14][15]
- Effect of Test Compound: To assess the effect of a compound like HTPB, it can be added to the chamber after the mitochondria have established a stable membrane potential, and any subsequent changes in the TPP+ concentration are monitored. A release of TPP+ back into the buffer indicates dissipation of the mitochondrial membrane potential.





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Caption: Experimental workflow for measuring mitochondrial membrane potential.



Conclusion

Hexadecyltriphenylphosphonium bromide is a versatile molecule with a rich profile of chemical and biological properties. Its amphipathic nature makes it a useful tool in organic synthesis and industrial applications. Of particular interest to the drug development community is its potential as an antimicrobial and anticancer agent. The ability of the triphenylphosphonium cation to target mitochondria, which are often hyperpolarized in cancer cells, provides a promising strategy for the development of targeted cancer therapies. While further research is needed to fully elucidate the specific mechanisms of action and to obtain a comprehensive set of biological activity data for HTPB itself, the information available for closely related analogs is highly encouraging. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this and other alkylphosphonium salts in their own investigations.

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